
1,1'-Methylenebis(5-tert-butyl-2-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) is an organic compound with the molecular formula C23H32O2. It is characterized by the presence of two methoxybenzene rings connected by a methylene bridge, with tert-butyl groups attached to the benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) typically involves the reaction of 5-tert-butyl-2-methoxybenzene with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the methylene bridge.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) may involve large-scale batch or continuous processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.
Scientific Research Applications
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, antioxidants, and stabilizers for polymers and plastics.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) involves its interaction with molecular targets and pathways in biological systems. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage. The methoxy and tert-butyl groups enhance its stability and reactivity, allowing it to effectively scavenge reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure with methyl groups instead of methoxy groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group.
5-tert-Butyl-2-methylbenzene-1-thiol: Contains a thiol group instead of a methoxy group.
Uniqueness
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) is unique due to its specific combination of methoxy and tert-butyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and antioxidant capabilities make it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
98085-84-8 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-methoxybenzene |
InChI |
InChI=1S/C23H32O2/c1-22(2,3)18-9-11-20(24-7)16(14-18)13-17-15-19(23(4,5)6)10-12-21(17)25-8/h9-12,14-15H,13H2,1-8H3 |
InChI Key |
NATFTNJYYDWJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CC2=C(C=CC(=C2)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


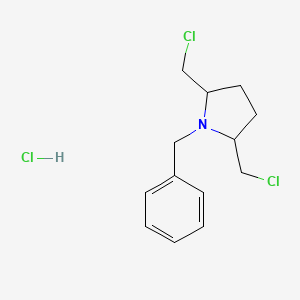
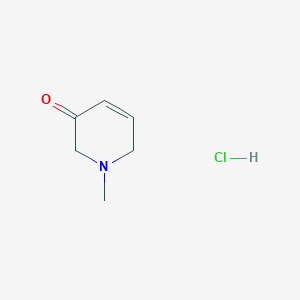
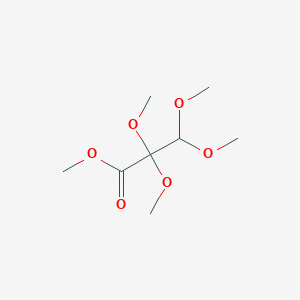
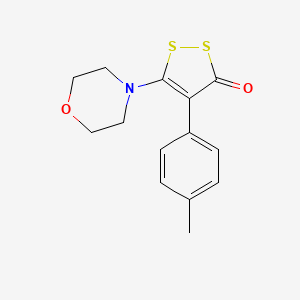
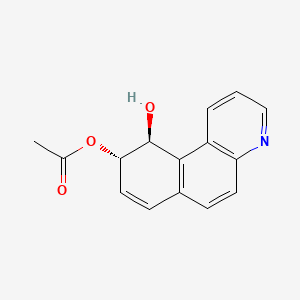

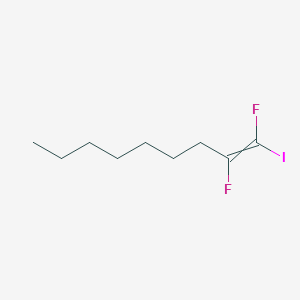
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
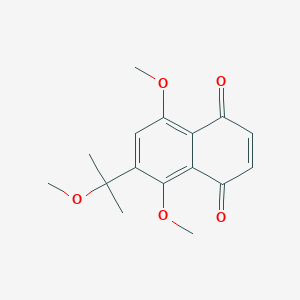
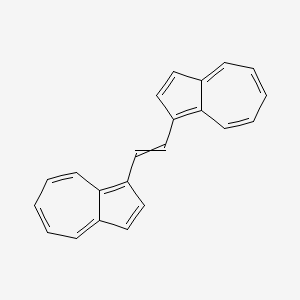
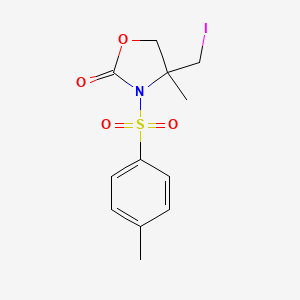
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
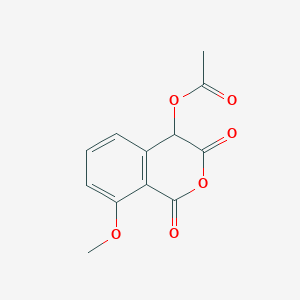
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
